Lipophilicity Modulation: Reduced XLogP3 vs. the Cyclohexyl Homolog
The target compound (free base) has a computed XLogP3 of 1.6, which is 0.5 units lower than that of its direct cyclohexyl homolog, 1-(thiophen-2-yl)cyclohexan-1-amine (XLogP3 = 2.1) [1][2]. This quantifiable difference indicates lower lipophilicity for the cyclopentane version, which can be a critical advantage for improving aqueous solubility and reducing logD-driven off-target binding during CNS drug development.
Δ = −0.5
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 (for free base C9H13NS) |
| Comparator Or Baseline | 1-(thiophen-2-yl)cyclohexan-1-amine: XLogP3 = 2.1 |
| Quantified Difference | Δ XLogP3 = -0.5 |
| Conditions | Computed by XLogP3 3.0 algorithm as per PubChem 2024-2025 release. |
Why This Matters
A 0.5 log unit reduction in lipophilicity can significantly improve the ligand efficiency index (LE) and reduce the risk of promiscuous binding, making this scaffold a superior starting point for oral CNS agents.
- [1] 1-(Thiophen-2-yl)cyclopentan-1-amine. PubChem Compound Summary, CID 12275853. National Center for Biotechnology Information. View Source
- [2] 1-(thiophen-2-yl)cyclohexan-1-amine. PubChem Compound Summary, CID 820723. National Center for Biotechnology Information. View Source
